Cas no 55315-49-6 (3,5-Pyridinedicarboxylicacid, 1,4-dihydro-2,6-dimethyl-4-(5-nitro-2-furanyl)-, 3,5-diethyl ester)

3,5-Pyridinedicarboxylicacid, 1,4-dihydro-2,6-dimethyl-4-(5-nitro-2-furanyl)-, 3,5-diethyl ester structure
55315-49-6 structure
Nome del prodotto:3,5-Pyridinedicarboxylicacid, 1,4-dihydro-2,6-dimethyl-4-(5-nitro-2-furanyl)-, 3,5-diethyl ester
Numero CAS:55315-49-6
MF:C17H20N2O7
MW:364.349905014038
CID:378997
PubChem ID:1049211

3,5-Pyridinedicarboxylicacid, 1,4-dihydro-2,6-dimethyl-4-(5-nitro-2-furanyl)-, 3,5-diethyl ester Proprietà chimiche e fisiche

Nomi e identificatori

    • 3,5-Pyridinedicarboxylicacid, 1,4-dihydro-2,6-dimethyl-4-(5-nitro-2-furanyl)-, 3,5-diethyl ester
    • 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(5-nitro-2-f uryl)-, diethyl ester
    • diethyl 2,6-dimethyl-4-(5-nitrofuran-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate
    • 2,6-dimethyl-3,5-di(ethoxycarbonyl)-4-(5'-nitro-2'-furyl)-1,4-dihydropyridine
    • 2,6-Dimethyl-4-(5-nitro-2-furyl)-1,4-dihydro-3,5-pyridinedicarboxylic acid diethyl ester
    • 2,6-dimethyl-4-(5-nitro-furan-2-yl)-1,4-dihydro-pyridine-3,5-dicarboxylic acid di
    • AC1LKT2H
    • BRN 0582223
    • CHEMBL1096200
    • LS-131261
    • 55315-49-6
    • DTXSID90203881
    • SCHEMBL11430432
    • diethyl 2,6-dimethyl-4-(5-nitro-2-furyl)-1,4-dihydropyridine-3,5-dicarboxylate
    • 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(5-nitro-2-furyl)-, diethyl ester
    • Inchi: InChI=1S/C17H20N2O7/c1-5-24-16(20)13-9(3)18-10(4)14(17(21)25-6-2)15(13)11-7-8-12(26-11)19(22)23/h7-8,15,18H,5-6H2,1-4H3
    • Chiave InChI: VTLVRMDPKYYQLS-UHFFFAOYSA-N
    • Sorrisi: CCOC(=O)C1=C(NC(=C(C1C2=CC=C(O2)[N+](=O)[O-])C(=O)OCC)C)C

Proprietà calcolate

  • Massa esatta: 364.1271
  • Massa monoisotopica: 364.12705098g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 8
  • Conta atomi pesanti: 26
  • Conta legami ruotabili: 7
  • Complessità: 623
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.5
  • Superficie polare topologica: 124Ų

Proprietà sperimentali

  • PSA: 120.91
Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd